molecular formula C13H15BrO B1522669 2-(3-Bromophenyl)ethyl cyclobutyl ketone CAS No. 898760-89-9

2-(3-Bromophenyl)ethyl cyclobutyl ketone

Cat. No.: B1522669
CAS No.: 898760-89-9
M. Wt: 267.16 g/mol
InChI Key: HSECGZWAGNQRRL-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)ethyl cyclobutyl ketone is an organic compound characterized by a bromophenyl group attached to an ethyl chain, which in turn is connected to a cyclobutyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)ethyl cyclobutyl ketone typically involves the following steps:

  • Bromination: The starting material, 3-phenylethanol, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.

  • Cyclobutyl Ketone Formation: The brominated compound is then reacted with cyclobutanone under suitable conditions to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)ethyl cyclobutyl ketone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-(3-Bromophenyl)ethyl cyclobutyl carboxylic acid.

  • Reduction: 2-(3-Bromophenyl)ethyl cyclobutyl alcohol.

  • Substitution: 2-(3-Iodophenyl)ethyl cyclobutyl ketone.

Scientific Research Applications

2-(3-Bromophenyl)ethyl cyclobutyl ketone has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)ethyl cyclobutyl ketone exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the cyclobutyl ketone moiety can participate in various biochemical pathways.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

  • Signal Transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

2-(3-Bromophenyl)ethyl cyclobutyl ketone is unique due to its specific structural features. Similar compounds include:

  • 2-(3-Bromophenyl)ethyl cyclohexyl ketone: Similar structure but with a cyclohexyl ring instead of cyclobutyl.

  • 2-(3-Bromophenyl)ethyl cyclopentyl ketone: Similar structure but with a cyclopentyl ring instead of cyclobutyl.

These compounds differ in their ring size, which can affect their reactivity and biological activity.

Properties

IUPAC Name

3-(3-bromophenyl)-1-cyclobutylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSECGZWAGNQRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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